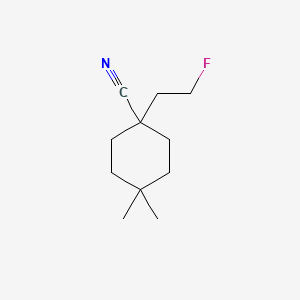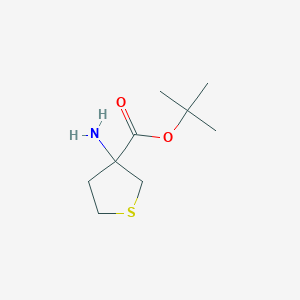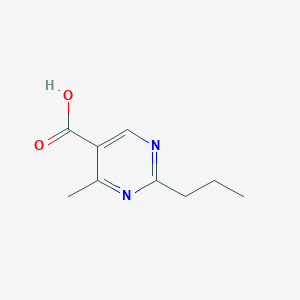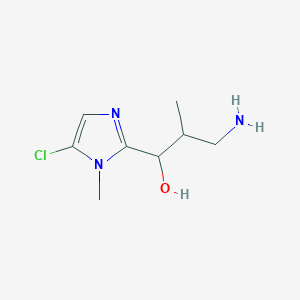![molecular formula C8H9N3O B13179473 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and they form the basic backbone of many physiologically active compounds and drugs . This compound is of interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their efficiency and eco-friendly nature.
化学反応の分析
Types of Reactions
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole and pyridine rings, which are known to participate in a wide range of chemical transformations .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
科学的研究の応用
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: The compound can be used in the synthesis of functional materials with specific properties.
作用機序
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antibacterial effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit antibacterial activity and are structurally similar to 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are used in medicinal chemistry and have various biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the triazole and pyridine rings with an ethyl group and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties .
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol |
InChI |
InChI=1S/C8H9N3O/c1-2-7-9-10-8-4-3-6(12)5-11(7)8/h3-5,12H,2H2,1H3 |
InChIキー |
NDVMUXASIYLUDP-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C2N1C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


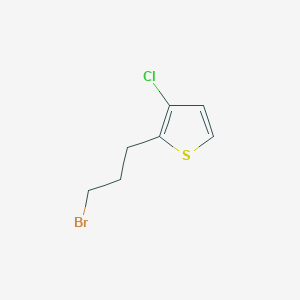
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
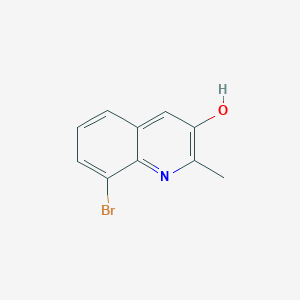
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
